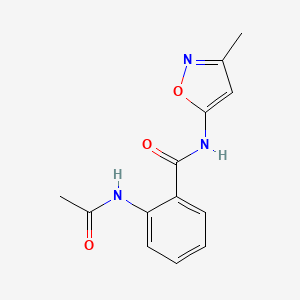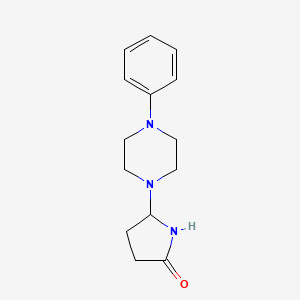![molecular formula C8H13N5O2S2 B12898580 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide CAS No. 62645-22-1](/img/structure/B12898580.png)
2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group at the 6-position and a N-methylhydrazinecarbothioamide moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the N-methylhydrazinecarbothioamide Moiety: This step involves the reaction of the pyridazine derivative with N-methylhydrazinecarbothioamide under appropriate conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethylsulfonyl and N-methylhydrazinecarbothioamide groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and N-methylhydrazinecarbothioamide groups may play a role in binding to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone share structural similarities.
Sulfonyl Hydrazines: Other sulfonyl hydrazine derivatives may exhibit similar biological activities.
Uniqueness
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.
Propriétés
Numéro CAS |
62645-22-1 |
|---|---|
Formule moléculaire |
C8H13N5O2S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-[(6-ethylsulfonylpyridazin-3-yl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H13N5O2S2/c1-3-17(14,15)7-5-4-6(10-12-7)11-13-8(16)9-2/h4-5H,3H2,1-2H3,(H,10,11)(H2,9,13,16) |
Clé InChI |
BRQHIQWHWFLPBM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN=C(C=C1)NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


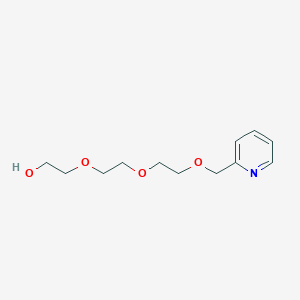
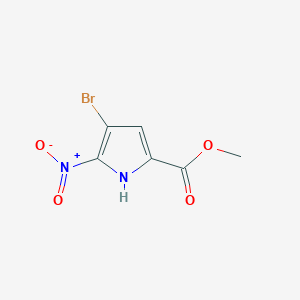
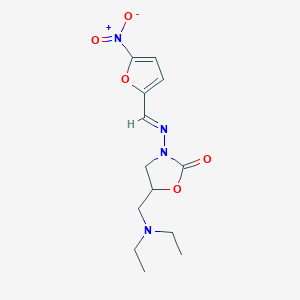

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
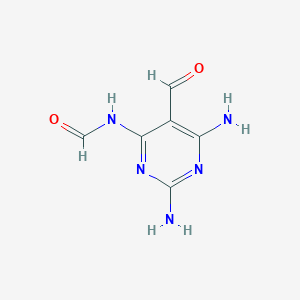
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
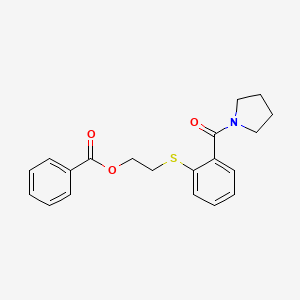

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

